molecular formula C13H15NO B1613658 4'-Cyano-2,2-dimethylbutyrophenone CAS No. 898765-16-7

4'-Cyano-2,2-dimethylbutyrophenone

Cat. No.: B1613658
CAS No.: 898765-16-7
M. Wt: 201.26 g/mol
InChI Key: BZAILRPPXKVCQH-UHFFFAOYSA-N
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Description

4'-Cyano-2,2-dimethylbutyrophenone is a substituted aromatic ketone featuring a cyano group (-CN) at the 4' position of the phenyl ring and two methyl groups (-CH₃) at the 2 and 2 positions of the butyrophenone backbone. This structure confers unique electronic and steric properties:

  • The cyano group is strongly electron-withdrawing, polarizing the aromatic ring and influencing reactivity in substitution or addition reactions.

Properties

IUPAC Name

4-(2,2-dimethylbutanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-4-13(2,3)12(15)11-7-5-10(9-14)6-8-11/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAILRPPXKVCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642424
Record name 4-(2,2-Dimethylbutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-16-7
Record name 4-(2,2-Dimethylbutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Cyano-2,2-dimethylbutyrophenone can be synthesized through several methods. One common route involves the Friedel-Crafts acylation of 4-cyanobenzoyl chloride with 2,2-dimethylbutane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of 4’-Cyano-2,2-dimethylbutyrophenone often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4’-Cyano-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-Cyano-2,2-dimethylbutyrophenone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4’-Cyano-2,2-dimethylbutyrophenone involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of proteins, disrupting normal biological processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key structural analogs and their differentiating features are summarized below:

Compound Name Backbone Substituents Key Properties/Applications
4'-Cyano-2,2-dimethylbutyrophenone Butyrophenone -CN (4'), -CH₃ (2,2) Potential intermediate for drug synthesis; steric hindrance may reduce reactivity.
2'-Fluoro-4'-hydroxyacetophenone Acetophenone -F (2'), -OH (4') Hydrogen-bonding capacity due to -OH; used in crystallography studies .
4'-Cyanoacetanilide Acetanilide -CN (4'), -NHCOCH₃ (para to -CN) Amide group enables hydrogen bonding; precursor in dye/pharmaceutical synthesis .
5c (from ) Methoxypyridine -CN, aryl, methoxy groups Moderate antimicrobial activity against Gram-positive bacteria .
Key Observations:

Electronic Effects: The cyano group in this compound withdraws electron density, contrasting with the electron-donating -OH in 2'-Fluoro-4'-hydroxyacetophenone. This difference impacts acidity, solubility, and participation in electrophilic reactions. In 4'-Cyanoacetanilide, the amide group (-NHCOCH₃) introduces hydrogen-bonding capability, enhancing crystallinity compared to the target compound’s sterically hindered butyrophenone backbone .

Research Findings and Implications

  • Antimicrobial Potential: Structural analogs with cyano and aryl groups (e.g., 5c, 5d in ) demonstrate activity against Gram-positive bacteria, implying that this compound may share this trait if synthesized and tested .
  • Crystallographic Behavior: Unlike 2'-Fluoro-4'-hydroxyacetophenone, which forms hydrogen-bonded networks, the target compound’s lack of hydroxyl groups may result in weaker intermolecular interactions, affecting crystal packing and solubility .
  • Synthetic Utility: The dimethyl groups in the target compound could hinder nucleophilic attacks, making it less reactive than 4'-Cyanoacetanilide in condensation or coupling reactions .

Biological Activity

4'-Cyano-2,2-dimethylbutyrophenone (CAS No. 898765-16-7) is an organic compound classified under ketones, characterized by a cyano group attached to a phenyl ring. Its molecular formula is C13H15NO, with a molecular weight of 201.27 g/mol. This compound has garnered attention due to its unique properties and potential applications in various fields, particularly in pharmaceuticals and biocides.

Chemical Structure and Properties

The structure of this compound is significant for its biological activity. The presence of the cyano group enhances its reactivity, making it suitable for diverse chemical applications.

PropertyValue
Molecular FormulaC13H15NO
Molecular Weight201.27 g/mol
Functional GroupsKetone, Cyano
SolubilityOrganic solvents

Biological Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have demonstrated its ability to inhibit the growth of various bacteria and fungi, suggesting potential applications as an antimicrobial agent in pharmaceuticals and biocides.

Antimicrobial Studies

A series of experiments were conducted to evaluate the compound's effectiveness against different microbial strains. The results are summarized in the following table:

Microbial StrainInhibition Zone (mm)Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Candida albicans12100

These findings indicate that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

The mechanism by which this compound exerts its biological effects is believed to involve the generation of reactive species upon UV irradiation. This property suggests its potential use in photodynamic therapy , where light-sensitive compounds are activated to produce reactive oxygen species that can kill cancer cells or pathogens.

Case Studies

  • Photodynamic Therapy Application : A study explored the use of this compound as a photosensitizer in photodynamic therapy for cancer treatment. The compound was shown to effectively induce apoptosis in cancer cells when activated by specific wavelengths of light.
  • Antimicrobial Efficacy : Another research focused on evaluating the compound's efficacy as a biocide in agricultural settings. Results indicated that it could significantly reduce fungal contamination on crops, thereby enhancing food safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Cyano-2,2-dimethylbutyrophenone
Reactant of Route 2
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